Product packaging for 4-(Pyrrolidin-3-YL)benzonitrile(Cat. No.:CAS No. 1203798-71-3)

4-(Pyrrolidin-3-YL)benzonitrile

Cat. No.: B2813882
CAS No.: 1203798-71-3
M. Wt: 172.231
InChI Key: BHNNXQXXZAYRIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Pyrrolidin-3-YL)benzonitrile is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.231. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B2813882 4-(Pyrrolidin-3-YL)benzonitrile CAS No. 1203798-71-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrrolidin-3-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-4,11,13H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNNXQXXZAYRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Heterocyclic and Medicinal Chemistry

Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements in their rings, form the backbone of a vast array of pharmaceuticals and biologically essential molecules. Within this broad class, the pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a recurring motif in numerous natural products and synthetic drugs. nih.gov The non-planar, sp³-rich structure of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a desirable characteristic in modern drug design. nih.gov

The incorporation of a benzonitrile (B105546) group at the 3-position of the pyrrolidine ring introduces a unique combination of properties. The nitrile group can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. manchester.ac.uk Furthermore, the aromatic phenyl ring provides a platform for further functionalization, allowing for the fine-tuning of a compound's physicochemical properties and biological activity. This strategic combination of a flexible, three-dimensional pyrrolidine core with a versatile, interactive benzonitrile moiety underpins the significance of 4-(pyrrolidin-3-yl)benzonitrile in medicinal chemistry.

A Versatile Scaffold for Biologically Active Compounds

The true value of 4-(pyrrolidin-3-yl)benzonitrile lies in its role as a "scaffold," a core chemical structure upon which a variety of substituents can be appended to create a library of diverse compounds. This approach, known as scaffold-hopping, is a powerful strategy in drug discovery for identifying novel inhibitors and modulators of biological targets. beactica.comnih.govexlibrisgroup.com

A prime example of the successful application of the this compound scaffold is in the development of inhibitors for Lysine (B10760008) Specific Demethylase 1 (LSD1). beactica.comnih.govexlibrisgroup.com LSD1 is an enzyme that plays a crucial role in gene regulation and has been implicated in various cancers, including acute myeloid leukemia. nih.gov Researchers have utilized the this compound core to design potent and selective reversible inhibitors of LSD1. beactica.comnih.govexlibrisgroup.com

In one notable study, a series of derivatives were synthesized, leading to the identification of a compound, designated 21g, with a binding affinity (Kd) of 22 nM and a biochemical half-maximal inhibitory concentration (IC50) of 57 nM against LSD1. beactica.comnih.govexlibrisgroup.com This compound demonstrated improved selectivity over other related enzymes and was shown to be active in a cellular context, highlighting the potential of this scaffold in developing new cancer therapeutics. beactica.comnih.govexlibrisgroup.com The predicted binding mode of this derivative suggests that the nitrile group forms a crucial hydrogen bond with a key amino acid residue (Lys661) in the active site of LSD1. manchester.ac.uk

The versatility of the pyrrolidine (B122466) scaffold is further underscored by its use in developing agents targeting other biological systems. For instance, derivatives of 4-(pyrrolidin-1-yl)benzonitrile (B86329) have been investigated as selective androgen receptor modulators (SARMs), and other pyrrolidine-containing compounds have shown promise as H3 receptor antagonists for cognitive enhancement. nih.govacs.org

Historical Development and Key Milestones

Diverse Synthetic Approaches for the Pyrrolidine Core

The construction of the 3-aryl-pyrrolidine motif is a key challenge in the synthesis of this class of compounds. Several methods have been developed to achieve this, ranging from cycloaddition reactions to multi-step sequences.

1,3-Dipolar Cycloaddition Reactions for Stereocontrol

Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides stands out as a versatile and powerful method for the enantioselective synthesis of pyrrolidines. rsc.org This reaction involves the [3+2] cycloaddition of an azomethine ylide with a dipolarophile, typically an alkene, to form the five-membered pyrrolidine ring. wikipedia.org The stereochemical outcome of the reaction can be effectively controlled by the use of chiral catalysts, allowing for the synthesis of specific stereoisomers. rsc.org

These reactions are highly valued for their ability to generate multiple stereogenic centers in a single step with high levels of diastereoselectivity and enantioselectivity. acs.orgua.es The choice of metal catalyst and ligands is crucial in dictating the stereochemical course of the cycloaddition. rsc.org For instance, silver-catalyzed reactions have been shown to produce densely substituted pyrrolidines with good to excellent regio- and diastereoselectivities. ua.es The reaction conditions, including the solvent and the presence of additives like Lewis acids, can also significantly influence the yield and stereoselectivity of the cycloaddition. nih.gov

A common strategy involves the in situ generation of azomethine ylides from the condensation of an α-amino acid or its ester with an aldehyde or ketone. tandfonline.com These ylides then react with a suitable dipolarophile, such as a styrene (B11656) derivative, to furnish the desired 3-aryl-pyrrolidine skeleton. sci-hub.se Historically, combinations of reagents like N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine in the presence of trifluoroacetic acid have been used to generate azomethine ylides for reaction with alkenes. manchester.ac.uk

Multistep Organic Synthesis Pathways

Multistep synthesis provides a more classical yet robust approach to constructing the this compound core. These pathways often involve the sequential formation of bonds to build the pyrrolidine ring from acyclic precursors. sci-hub.se

One such strategy involves the palladium-catalyzed hydroarylation of N-alkyl pyrrolines. This method allows for the direct introduction of an aryl group at the 3-position of the pyrrolidine ring in a single step from readily available starting materials. nih.gov Another approach utilizes a ring-closing metathesis reaction of an N-diallyl sulfonamide derivative, catalyzed by Grubbs' catalyst, to form a dihydropyrrole intermediate, which is subsequently reduced to the corresponding 3-phenylpyrrolidine. sci-hub.se

Furthermore, multicomponent reactions (MCRs) have emerged as an efficient and atom-economical strategy for the synthesis of polysubstituted pyrrolidines. tandfonline.com These reactions combine three or more starting materials in a single pot to generate complex products, often with high diastereoselectivity. tandfonline.com

The following table summarizes some of the key multistep synthetic strategies for the pyrrolidine core:

Strategy Key Reaction Catalyst/Reagents Notes Reference
HydroarylationPalladium-catalyzed hydroarylationPalladium catalystDirect arylation of N-alkyl pyrrolines. nih.gov
Ring-Closing MetathesisOlefin metathesisGrubbs' catalystForms a dihydropyrrole intermediate. sci-hub.se
Multicomponent Reaction[3+2] cycloadditionDABCO or Cs2CO3Diastereoselective synthesis of polysubstituted pyrrolidines. tandfonline.com

Stereoselective Synthesis Strategies and Chiral Purity

Achieving high levels of stereochemical purity is paramount in the synthesis of pharmacologically active compounds. Stereoselective synthesis methods for pyrrolidine derivatives can be broadly categorized into two main approaches: those that start with a chiral precursor, such as proline, and those that induce chirality during the cyclization of an acyclic starting material. mdpi.com

The use of chiral auxiliaries is a common strategy to control the stereochemistry of the pyrrolidine ring formation. For example, chiral N-tert-butanesulfinyl imines can act as effective electron-withdrawing groups in 1-azadienes, enabling highly diastereoselective [3+2] cycloaddition reactions with azomethine ylides to produce densely substituted pyrrolidines. acs.orgua.es The configuration of the final product is directed by the chirality of the sulfinyl group. acs.org

Solid-phase synthesis has also been employed for the stereoselective synthesis of highly functionalized pyrrolidines. capes.gov.br In this approach, a starting material is attached to a solid support, and subsequent reactions, including the key 1,3-dipolar cycloaddition, are carried out. capes.gov.br This methodology facilitates purification and allows for the construction of diverse pyrrolidine libraries. capes.gov.br

Functionalization and Derivatization Strategies of the Benzonitrile Moiety

The benzonitrile group in this compound is a key pharmacophore that often engages in crucial interactions with biological targets. manchester.ac.uknih.gov The nitrile group can act as a hydrogen bond acceptor, a common feature in many enzyme inhibitors. manchester.ac.uk

The functionalization of the benzonitrile moiety is typically achieved through standard aromatic substitution reactions on a pre-existing benzonitrile-containing starting material. For instance, nucleophilic aromatic substitution or cross-coupling reactions can be employed to introduce various substituents onto the benzene (B151609) ring, thereby modulating the electronic and steric properties of the molecule. The presence of the benzonitrile fragment is a common feature in a number of approved drugs. nih.gov

Advanced Synthetic Techniques for Analog Generation

The development of new analogs of this compound is crucial for optimizing its pharmacological properties. Advanced synthetic techniques play a pivotal role in the rapid generation of diverse chemical libraries.

Late-Stage Diversification through Coupling Reactions (e.g., Suzuki-Miyaura)

Late-stage functionalization is a powerful strategy that allows for the introduction of chemical diversity at a late step in the synthetic sequence. The Suzuki-Miyaura cross-coupling reaction is a particularly valuable tool for this purpose. nih.govnih.gov This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. nih.gov

In the context of this compound synthesis, the Suzuki-Miyaura coupling can be used to introduce a wide variety of aryl or heteroaryl groups onto the pyrrolidine or benzonitrile core, provided a suitable handle (e.g., a bromine atom) is present. nih.gov The reaction is known for its mild conditions and tolerance of a broad range of functional groups, making it ideal for the late-stage diversification of complex molecules. nih.gov Protecting groups, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, are often employed on the pyrrole (B145914) nitrogen to ensure the stability of the heterocyclic ring during the coupling reaction. nih.gov

The following table outlines the key components of a typical Suzuki-Miyaura coupling reaction for analog generation:

Component Example Role
SubstrateBromo-substituted pyrrolidine or benzonitrile derivativeProvides the electrophilic carbon.
Coupling PartnerArylboronic acid or esterProvides the nucleophilic carbon.
CatalystPalladium complex (e.g., Pd(PPh3)4)Facilitates the cross-coupling reaction.
BaseCesium carbonate (Cs2CO3)Activates the organoboron species.
SolventDioxane/WaterProvides the reaction medium.

Regioselective Modifications and Substituent Introduction

The strategic functionalization of this compound can be broadly categorized into two main areas: modifications of the pyrrolidine ring and substitutions on the benzonitrile ring. These modifications are instrumental in exploring the structure-activity relationships of its derivatives.

Modifications of the Pyrrolidine Ring

The secondary amine of the pyrrolidine ring is a primary site for regioselective functionalization, readily undergoing N-acylation and N-alkylation reactions. These transformations have been extensively utilized in the synthesis of potent enzyme inhibitors.

N-Acylation: The nitrogen atom of the pyrrolidine ring can be acylated using a variety of carboxylic acids and coupling agents. For instance, in the development of Lysine (B10760008) Specific Demethylase 1 (LSD1) inhibitors, various amides have been synthesized by coupling the parent compound with different carboxylic acids. This approach has led to the discovery of highly potent derivatives.

N-Alkylation: The introduction of alkyl groups at the nitrogen position is another common modification. For example, methylation of the pyrrolidine nitrogen has been explored to probe the steric and electronic requirements of the binding pocket of target enzymes.

A notable synthetic route to achieve stereochemically defined pyrrolidine rings involves a 1,3-dipolar cycloaddition. The synthesis of trans-pyrrolidines can be accomplished through the reaction of trans-stilbene (B89595) precursors with trimethylamine (B31210) oxide in the presence of excess lithium diisopropylamide (LDA). This method allows for the construction of the 3,4-disubstituted pyrrolidine core, which can then be further elaborated.

Modifications of the Benzonitrile Ring

The benzonitrile portion of the molecule offers opportunities for modification through electrophilic and nucleophilic aromatic substitution reactions. The directing effects of the existing substituents—the activating, ortho-, para-directing pyrrolidinyl group and the deactivating, meta-directing cyano group—play a critical role in determining the outcome of these reactions.

Electrophilic Aromatic Substitution: The pyrrolidinyl group, being a strongly activating amino group, directs incoming electrophiles to the positions ortho and para to itself. The positions ortho to the pyrrolidinyl group (and meta to the cyano group) are the most likely sites for electrophilic attack due to the powerful electron-donating nature of the nitrogen atom. This would lead to the introduction of substituents at the 2- and 6-positions of the benzonitrile ring. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the benzonitrile ring is less facile and typically requires the presence of a good leaving group, such as a halogen, at a position activated by an electron-withdrawing group. The cyano group itself is an activating group for nucleophilic aromatic substitution. Therefore, if a leaving group is present on the ring, a nucleophile could potentially displace it. For example, a bromo-substituted derivative could undergo substitution with various nucleophiles to introduce further diversity.

The following table summarizes some of the key regioselective modifications and substituent introductions on the this compound scaffold.

Reaction TypeReagents and ConditionsPosition of ModificationResulting Functional Group
N-AcylationCarboxylic acid, coupling agent (e.g., HATU, HOBt/EDC)Pyrrolidine NitrogenAmide
N-AlkylationAlkyl halide, base (e.g., K₂CO₃)Pyrrolidine NitrogenSubstituted Amine
1,3-Dipolar Cycloadditiontrans-Stilbene precursor, trimethylamine oxide, LDAPyrrolidine Ringtrans-3,4-Disubstituted Pyrrolidine
Electrophilic Aromatic Substitution (predicted)Electrophile (e.g., HNO₃/H₂SO₄ for nitration; Br₂/FeBr₃ for bromination)Benzonitrile Ring (ortho to pyrrolidinyl group)Nitro, Bromo, etc.
Nucleophilic Aromatic Substitution (on halo-derivative)Nucleophile (e.g., amine, alkoxide), baseBenzonitrile Ring (position of halogen)Substituted Benzonitrile

Influence of Pyrrolidine Ring Substitutions on Biological Activity

The pyrrolidine ring is a key component of the this compound scaffold, and its substitution pattern significantly impacts biological activity. nih.gov The flexibility of the saturated ring system allows it to adopt conformations that orient key substituents for optimal interaction with a target protein. manchester.ac.uk The lack of close contacts between the pyrrolidine core and the target protein can make it a versatile handle for modifications aimed at improving pharmacokinetic properties. manchester.ac.ukmanchester.ac.uk

The stereochemistry of substituents on the pyrrolidine ring is a critical determinant of biological activity. Although docking scores for different enantiomers may not show significant variation, the actual biological activity can be stereospecific. manchester.ac.uk For instance, in a series of LSD1 inhibitors, the predicted binding mode of the (3R,4R)-enantiomer of a highly potent derivative, compound 21g, was analyzed. manchester.ac.uk This modeling suggested that the basic center of the pyrrolidine ring is directed toward the acidic residues Asp555 and Asp556 in the LSD1 active site, an important interaction for reversible inhibitors. manchester.ac.ukmanchester.ac.uk While experimental separation and testing of enantiomers are required for confirmation, these computational predictions underscore the importance of stereochemistry in defining the precise orientation of the molecule within the binding site. manchester.ac.uk

The nature and position of substituents on the pyrrolidine ring directly influence the potency and selectivity of the compounds. manchester.ac.uk In the development of LSD1 inhibitors based on the this compound scaffold, various substitutions were explored to optimize activity. manchester.ac.uk

Research into a series of these derivatives, where different R-groups were substituted on the pyrrolidine amide, led to significant variations in inhibitory concentration (IC50) and binding affinity (Kd). The most active compound in this series, designated 21g, demonstrated a Kd value of 22 nM and a biochemical IC50 of 57 nM against LSD1. nih.govbeactica.commanchester.ac.uk This compound also showed improved selectivity against the hERG ion channel compared to the parent compound and no activity against related monoamine oxidase (MAO-A and MAO-B) enzymes. nih.govmanchester.ac.uk

The following table summarizes the SAR data for key substitutions on the pyrrolidine ring of this compound derivatives targeting LSD1. manchester.ac.uk

CompoundR1R2IC50 (µM)SPR Kd (µM)
22aH-5.70.95
22bMe-9.01.7
23a-Et4.81.4
23b-i-Pr2.60.77
23c-c-Pr4.42.0
23d-t-Bu0.210.048
23e-Ph1.20.54

General studies on other pyrrolidine-containing compounds have also shown that fluorination of the pyrrolidine ring can lead to a dramatic increase in inhibitory activity compared to methoxy (B1213986) analogues. researchgate.net For example, 4,4-difluorinated compounds have demonstrated significantly higher potency than their non-fluorinated or methoxy-substituted counterparts. researchgate.net

Role of the Benzonitrile Moiety in Molecular Recognition

The benzonitrile group is a critical pharmacophore in this series of compounds, playing a direct role in molecular recognition and binding to the target. In the context of LSD1 inhibition, the nitrile group is predicted to form a key hydrogen bond with the residue Lys661 in the enzyme's active site. manchester.ac.ukmanchester.ac.uk This interaction is a crucial anchor point for the ligand. Beyond specific hydrogen bonds, the benzonitrile moiety also participates in other non-covalent interactions. Studies on the recognition of benzonitrile derivatives by supramolecular macrocycles show that the benzene ring can engage in π-π stacking interactions, while the nitrile group can be involved in C-H⋯N interactions. nih.gov These forces contribute to the stability and specificity of the key-lock complex between the ligand and its receptor. nih.gov

Scaffold-Hopping and Bioisosteric Replacements Strategies

Scaffold hopping and bioisosteric replacement are important strategies in drug discovery used to generate novel chemical entities with improved properties while retaining biological activity. scispace.comnih.gov Scaffold hopping involves replacing the central core of a molecule, while bioisosteric replacement focuses on swapping functional groups. nih.gov

The this compound series of LSD1 inhibitors was itself developed through a successful scaffold-hopping approach. nih.govbeactica.com These derivatives were designed as scaffold-hops of a previously reported inhibitor, GSK-690. manchester.ac.uk The versatility of the pyrrolidine core, which appears to make few close contacts with the protein, facilitated this strategy, allowing it to serve as a handle for improving properties. manchester.ac.ukmanchester.ac.uk This work highlights how scaffold-hopping can lead to structurally diverse and potent inhibitors. nih.govbeactica.com

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a set of compounds and their biological activity. researchgate.netlongdom.org QSAR models use molecular descriptors—numerical representations of molecular properties such as electronic (e.g., dipole moment, EHOMO, ELUMO), steric (e.g., molar volume), and hydrophobic (e.g., logP) features—to predict the activity of new compounds. longdom.orgwalisongo.ac.id

The process involves developing a model using a "training set" of compounds with known activities. nih.gov This model is then validated using a "test set" to ensure its predictive power. nih.gov Successful 3D-QSAR models, such as CoMFA and CoMSIA, can provide insights into how steric, electrostatic, and other fields influence biological activity, thereby guiding the structural optimization of new derivatives. nih.gov

While specific QSAR studies focused solely on this compound derivatives are not detailed in the available literature, this methodology is widely applied in medicinal chemistry for lead optimization. longdom.org For a series like the this compound derivatives, a QSAR study could be employed to refine the substitutions on the pyrrolidine and phenyl rings to maximize potency and selectivity, thereby accelerating the discovery of more effective drug candidates. nih.gov

Biological Targets and Mechanisms of Action of 4 Pyrrolidin 3 Yl Benzonitrile and Its Analogs

Lysine (B10760008) Specific Demethylase 1 (LSD1) Inhibition

The 4-(pyrrolidin-3-yl)benzonitrile scaffold has been identified as a crucial component in the development of reversible inhibitors for Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer through its role in epigenetic regulation.

Derivatives of this compound have been engineered as potent, reversible inhibitors of LSD1. nih.gov In a notable study, a series of these derivatives were developed through a scaffold-hopping approach from a known inhibitor. One of the most active compounds from this series, identified as compound 21g, demonstrated significant biochemical potency with an IC₅₀ value of 57 nM and a dissociation constant (Kd) of 22 nM. nih.gov These inhibitors function by antagonizing the demethylase activity of LSD1, which is a flavin-dependent monoamine oxidase that removes methyl groups from mono- and di-methylated lysine 4 on histone H3 (H3K4).

Table 1: LSD1 Inhibition Profile of this compound Derivative (Compound 21g)

Parameter Value Reference
Biochemical IC₅₀ 57 nM nih.gov

| Dissociation Constant (Kd) | 22 nM | nih.gov |

A key feature of the developed this compound derivatives is their selectivity for LSD1 over other closely related enzymes, such as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.gov The lead compound 21g, for instance, showed no inhibitory activity against either MAO-A or MAO-B. nih.gov This selectivity is critical, as MAO enzymes have important physiological roles, and off-target inhibition can lead to undesirable side effects. The structural basis for this selectivity lies in the differences in the active site cavities of these enzymes. The active site of MAO-A is characterized by a single, shorter, and wider cavity, whereas MAO-B possesses a two-site cavity structure that is longer and narrower. nih.gov These structural distinctions allow for the design of inhibitors that specifically fit into the active site of LSD1 without binding to those of MAO-A or MAO-B.

By inhibiting LSD1, this compound derivatives directly modulate epigenetic pathways. nih.gov LSD1 is a key epigenetic regulator that, by demethylating histone H3K4, typically represses gene transcription. Inhibition of LSD1 leads to an increase in histone methylation marks, which in turn alters chromatin structure and gene expression. This mechanism is a cornerstone of epigenetic therapy, aiming to correct aberrant gene expression patterns that drive diseases like cancer. nih.gov The development of these compounds highlights the potential of targeting epigenetic mechanisms for therapeutic intervention. nih.gov

The therapeutic potential of these LSD1 inhibitors has been demonstrated in relevant cellular models. In human THP-1 acute myeloid leukaemia (AML) cells, a well-established model for monocytic leukaemia, treatment with the derivative compound 21g led to an increased expression of the surrogate cellular biomarker CD86. nih.govnih.gov The upregulation of cell surface markers like CD86 is indicative of stem cell differentiation, a desired therapeutic outcome in leukaemia. nih.gov These findings underscore the in vitro efficacy of the this compound scaffold in inducing cellular changes consistent with a therapeutic effect in AML. nih.gov

Selective Androgen Receptor Modulator (SARM) Activity

Analogs of this compound have been investigated for their activity as Selective Androgen Receptor Modulators (SARMs), compounds that exhibit tissue-selective activation of the androgen receptor.

While this compound itself is primarily explored as an LSD1 inhibitor, its structural analogs, such as 4-(pyrrolidin-1-yl)benzonitrile (B86329) derivatives, have shown promise as SARMs. nih.govebi.ac.uk One such analog, derivative 1b, was identified as a SARM that could produce anabolic effects in muscle while having neutral effects on the prostate. nih.govebi.ac.uk

Further modifications led to the discovery of compounds like 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (compound 2f), which exhibited strong binding affinity for the androgen receptor (AR) and ideal SARM profiles. nih.govresearchgate.net The interaction of these ligands with the AR is crucial for their activity. The AR consists of several functional domains, including a ligand-binding domain (LBD). Upon ligand binding, the AR undergoes a conformational change, allowing it to dimerize and bind to DNA to regulate gene transcription. nih.gov The binding mode of the SARM analog 2f was determined through co-crystal structures with the AR, providing a detailed view of its interaction with the LBD. nih.gov A key interaction for AR activation involves the N-terminal domain's 23FQNLF27 motif binding to a coactivator groove on the LBD surface, an interaction stabilized by the bound ligand. nih.gov The ability of these benzonitrile (B105546) derivatives to induce a specific conformation of the AR LBD upon binding is central to their tissue-selective effects. nih.gov

Table 2: Profile of this compound Analogs as SARMs

Compound/Analog Reported Activity Reference
4-(pyrrolidin-1-yl)benzonitrile derivative 1b Anabolic effects on muscle, neutral on prostate. nih.govebi.ac.uk
4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2a Strong AR binding affinity, improved metabolic stability. nih.govebi.ac.uk

| 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (2f) | Ideal SARM profiles, binding mode with AR determined. | nih.govresearchgate.net |

Receptor Selectivity and Agonistic Profiles

Analogs of this compound have demonstrated significant receptor selectivity, particularly for the histamine (B1213489) H3 receptor. A prime example is ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile], which displays high affinity and selectivity for histamine H3 receptors over other histamine receptor subtypes. researchgate.net

Research indicates that ABT-239 binds potently to both human and rat H3 receptors, with pK_i values of 9.4 and 8.9, respectively. researchgate.net Its selectivity is notable, showing over 1000-fold greater affinity for H3 receptors compared to human H1, H2, and H4 histamine receptors. researchgate.net

Functionally, ABT-239 acts as both an antagonist and an inverse agonist. As an antagonist, it effectively reverses the effects of H3 receptor agonists. researchgate.net This has been demonstrated in various assays, including cAMP formation, [³⁵S]GTPγS binding, and calcium mobilization. researchgate.net As an inverse agonist, ABT-239 inhibits the constitutive activity of the H3 receptor, a characteristic of many G protein-coupled receptors (GPCRs). researchgate.net This dual activity underscores its potent ability to modulate the histaminergic system. researchgate.netnih.gov

Table 1: Receptor Binding and Functional Activity of ABT-239

ParameterReceptor/AssaySpeciesValue
Binding Affinity (pK_i) Recombinant H3 ReceptorHuman9.4
Recombinant H3 ReceptorRat8.9
Functional Antagonism (pK_b) Agonist-induced cAMP formationHuman7.9
Agonist-induced cAMP formationRat7.6
Agonist-induced [³⁵S]GTPγS bindingHuman9.0
Agonist-induced [³⁵S]GTPγS bindingRat8.3
Histamine-mediated inhibition of [³H]histamine releaseRat Brain Cortical Synaptosomes7.7
Functional Antagonism (pA₂) Agonist-induced inhibition of contractile responsesGuinea Pig Ileum8.7
Inverse Agonism (pEC₅₀) Constitutive [³⁵S]GTPγS bindingHuman H3 Receptor8.2
Constitutive [³⁵S]GTPγS bindingRat H3 Receptor8.9

Data sourced from Esbenshade et al. (2005). researchgate.net

Impact on Gene Expression and Cellular Differentiation

Derivatives of this compound have been shown to influence gene expression and cellular differentiation processes, particularly in the context of cancer therapy. In studies focused on developing reversible inhibitors for Lysine Specific Demethylase 1 (LSD1), a series of this compound derivatives were identified. nih.gov

The most active compound from this series, 21g, was tested in human THP-1 acute myeloid leukaemia cells. nih.gov Treatment with this compound led to an increased expression of the surrogate cellular biomarker CD86. nih.gov The modulation of CD86 expression is significant as it points towards an effect on stem cell differentiation pathways, a key therapeutic goal in treating certain types of leukaemia. nih.gov

Furthermore, the H3 receptor antagonist analog, ABT-239, has been shown to dose-dependently increase the expression of c-Fos in the rat cortex and nucleus basalis magnocellularis. nih.gov c-Fos is an immediate early gene often used as a marker for neuronal activation, suggesting that the compound's mechanism involves the stimulation of specific neuronal populations.

Other Biological Target Modulations

Beyond their primary receptor targets, analogs of this compound modulate a range of other biologically significant proteins.

Kinase Inhibition (e.g., EGFR, PIM)

The pyrrolidine (B122466) and benzonitrile moieties are found in various kinase inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine (B156593), is a core component of numerous inhibitors targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. rjeid.com For instance, the compound 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475) was identified as a highly potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor. nih.gov

In the context of EGFR, a synthetic compound, 3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide (13f), demonstrated potent inhibition of the EGFR tyrosine kinase with an IC₅₀ value of 22.74 nM. nih.gov This activity was shown to suppress cancer cell proliferation, clonogenic ability, and migration in cholangiocarcinoma cell lines. nih.gov

Proviral integration site for Moloney murine leukemia virus (PIM) kinases are also relevant targets. PIM kinases are implicated in cancer therapy resistance. oaepublish.com Studies have explored the combination of PIM-1 inhibitors, such as AZD1208, with EGFR inhibitors like osimertinib (B560133) in non-small cell lung cancer (NSCLC) cell lines. oaepublish.com This combination therapy showed a synergistic effect, suggesting that targeting both PIM and EGFR pathways could be a valuable therapeutic strategy. oaepublish.com

Histamine H3 Receptor Antagonism (e.g., ABT-239 analogs)

As previously introduced, analogs of this compound are potent antagonists of the histamine H3 receptor. wikipedia.org The H3 receptor is an inhibitory autoreceptor found predominantly on histaminergic nerve terminals in the central nervous system, where it modulates the release of histamine and other neurotransmitters. wikipedia.org

ABT-239 is a well-characterized, selective, non-imidazole H3 receptor antagonist. researchgate.netnih.gov It exhibits high affinity for both rat (pK_i = 8.9) and human (pK_i = 9.4-9.5) H3 receptors. researchgate.netnih.gov Its antagonist activity has been confirmed by its ability to block the effects of H3 receptor agonists in various functional assays. researchgate.netnih.gov For example, it competitively reverses the histamine-mediated inhibition of neurotransmitter release from rat brain cortical synaptosomes. researchgate.net The potent antagonism of central H3 receptors by ABT-239 leads to enhanced release of neurotransmitters like acetylcholine (B1216132) and dopamine (B1211576) in brain regions such as the frontal cortex and hippocampus. nih.govnih.gov

Table 2: Histamine H3 Receptor Binding and Antagonism by ABT-239

ParameterReceptorSpeciesValue
Binding Affinity (pK_i) H3 ReceptorHuman9.4 - 9.5 researchgate.netnih.gov
H3 ReceptorRat8.9 researchgate.netnih.gov
Functional Antagonism (pK_b) [³⁵S]GTPγS bindingHuman9.0 researchgate.net
[³⁵S]GTPγS bindingRat8.3 researchgate.net

Transient Receptor Potential Vanilloid 4 (TRPV4) Antagonism

The pyrrolidine scaffold is a key feature in the development of antagonists for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. TRPV4 is a calcium-permeable cation channel involved in various physiological processes. nih.gov A novel series of pyrrolidine sulfonamides has been developed as selective TRPV4 antagonists. nih.gov

Through structural modifications aimed at increasing rigidity, researchers optimized a lead compound to produce highly potent antagonists with a novel pyrrolidine diol core. nih.gov Further structure-activity relationship (SAR) studies led to the identification of GSK3395879, a compound with improved potency and favorable pharmacokinetic properties. nih.gov This demonstrates the utility of the pyrrolidine structure in designing effective TRPV4 antagonists. nih.gov While these specific compounds were sulfonamides rather than benzonitriles, the central role of the pyrrolidine ring highlights a shared structural theme for interacting with this target.

Mitochondrial Permeability Transition Pore (mPTP) Modulation

The mitochondrial permeability transition pore (mPTP) is a protein complex in the inner mitochondrial membrane that, when opened under pathological conditions, can trigger cell death. nih.govwikipedia.org Its formation is a critical event in various diseases, including neurodegeneration, making it an attractive therapeutic target. nih.gov The pore's opening leads to the loss of mitochondrial membrane potential and swelling of the organelle. wikipedia.org

Modulation of the mPTP is often linked to signaling pathways involving kinases such as Glycogen Synthase Kinase 3 beta (GSK-3β). nih.gov For example, the inhibition of the Na+/H+ exchanger 1 (NHE-1) can exert an anti-hypertrophic effect by modulating mPTP opening via the GSK-3β pathway. nih.gov However, direct modulation of the mPTP by compounds belonging to the this compound class has not been specifically detailed in the reviewed literature.

Progesterone Receptor (PR) Partial Agonism

There is currently a lack of scientific literature and research data available that specifically investigates the activity of this compound or its direct analogs as partial agonists for the Progesterone Receptor (PR). While the partial agonist activity of other structurally distinct molecules, such as RU486, has been studied in the context of PR modulation, this research does not extend to the this compound scaffold. ebi.ac.uk The structural requirements for PR agonism and antagonism are typically associated with steroidal or non-steroidal scaffolds that can effectively mimic the binding of progesterone, and current research has not established a link between the chemical class of this compound and this particular endocrine receptor.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus. nih.govnih.gov They function by blocking the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). nih.gov By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulates insulin (B600854) secretion, suppresses glucagon (B607659) release, and lowers blood glucose levels. nih.gov

The pyrrolidine ring, a core structural feature of this compound, has been identified as a key pharmacophore in the development of potent DPP-4 inhibitors. The primary or secondary amine of the pyrrolidine ring is crucial as it commonly interacts with key residues in the S1 subsite of the DPP-4 active site, including a catalytic triad (B1167595) (Ser630, Asp708, His740) and other residues like Tyr662, Glu205, and Glu206. nih.gov

Research into analogs has demonstrated the efficacy of this scaffold. For instance, a series of 3-amino-4-substituted pyrrolidine derivatives were synthesized and evaluated for their DPP-4 inhibitory activity. Within this series, a compound featuring a polar valerolactam replacement for a more lipophilic phenyl group, and further modified with a gem-difluoro substituent on the lactam, was identified as a potent inhibitor with an IC₅₀ value of 23 ± 9 nM. nih.govresearchgate.net

In another study, the replacement of a piperazine (B1678402) ring in a known inhibitor with a 2-benzylpyrrolidine (B112527) moiety resulted in a compound with significant DPP-4 inhibitory activity, demonstrating an IC₅₀ of 0.3 ± 0.03 µM. oatext.com This highlights that even with modifications to other parts of the molecule, the pyrrolidine scaffold can effectively contribute to potent inhibition.

These findings underscore the importance of the pyrrolidine core, as present in this compound, as a foundational element for the design of effective DPP-4 inhibitors.

Table 1: In Vitro DPP-4 Inhibitory Activity of Selected Pyrrolidine Analogs

Compound/Analog DescriptionIC₅₀
3-Amino-4-substituted pyrrolidine with gem-difluoro valerolactam23 ± 9 nM nih.govresearchgate.net
2-Benzylpyrrolidine derivative0.3 ± 0.03 µM oatext.com
4-Benzylpiperidine derivative1.6 ± 0.04 µM oatext.com
4-Amino-1-benzylpiperidine derivative4 ± 0.08 µM oatext.com

CXCR4 Chemokine Receptor Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein-coupled receptor that plays a critical role in various physiological and pathological processes, including cancer metastasis, HIV entry into cells, and inflammatory conditions. nih.govnih.gov The interaction of CXCR4 with its ligand, CXCL12, triggers signaling pathways that promote cell migration and survival. nih.gov Consequently, the development of CXCR4 antagonists is a significant area of therapeutic research. nih.govnih.gov

The pyrrolidine scaffold, central to the structure of this compound, has been successfully utilized in the design of novel, potent, and small-molecule CXCR4 antagonists. A study focused on the design and synthesis of pyrrolidine-based CXCR4 antagonists led to the identification of a particularly effective compound, designated as compound 46 . nih.gov

This compound, which features the pyrrolidine core, demonstrated high binding affinity for the CXCR4 receptor, with an IC₅₀ value of 79 nM in a competitive antibody displacement assay. nih.gov Furthermore, it proved to be a potent functional antagonist, inhibiting the CXCL12-induced cytosolic calcium flux with an exceptionally low IC₅₀ of 0.25 nM. ebi.ac.uknih.gov In cellular assays, compound 46 also effectively blocked CXCL12/CXCR4-mediated cell migration. ebi.ac.uknih.gov These findings highlight the potential of the pyrrolidine scaffold as a key element in developing powerful CXCR4 antagonists. nih.gov

Table 2: In Vitro CXCR4 Antagonistic Activity of a Pyrrolidine-Based Analog

Compound/Analog DescriptionAssayIC₅₀
Pyrrolidine-based antagonist (Compound 46)12G5 Antibody Displacement79 nM ebi.ac.uknih.gov
Pyrrolidine-based antagonist (Compound 46)CXCL12-induced Calcium Flux0.25 nM ebi.ac.uknih.gov

Computational Chemistry and Molecular Modeling of 4 Pyrrolidin 3 Yl Benzonitrile Derivatives

Ligand-Protein Docking Studies

Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule when bound to a protein target. This technique is crucial for understanding the structural basis of inhibition and for structure-based drug design.

Docking studies for 4-(pyrrolidin-3-yl)benzonitrile derivatives reveal a consistent binding mode within the active site of LSD1. nih.gov The core of the molecule, often the pyrrolidine (B122466) ring, serves as a versatile central scaffold that can be modified to improve pharmacokinetic properties without disrupting key interactions. nih.gov

X-ray crystallography studies on analogous reversible LSD1 inhibitors confirm the binding poses predicted by docking simulations. For instance, in a related inhibitor, the piperidine (B6355638) ring (analogous to the pyrrolidine ring) occupies a negatively charged pocket, while other parts of the molecule extend into adjacent hydrophobic regions. mdpi.com The predicted binding orientation of the (3R,4R)-enantiomer of certain this compound derivatives places the core scaffold in a position that allows its substituents to form critical contacts with the protein. nih.gov The reliability of these predictions is often validated by comparing the root mean squared deviation (RMSD) between the docked pose and the crystallographic ligand pose, with values under 2.0 Å generally considered accurate. nih.gov

The inhibitory activity of this compound derivatives is dictated by a network of specific interactions with amino acid residues in the LSD1 active site. The pyrrolidine or similar nitrogen-containing ring often interacts with acidic residues. nih.govmdpi.com

Key interactions identified through both docking and crystallographic studies include:

Hydrophobic Interactions : A hydrophobic channel formed by residues such as Val333, Ile356, Phe538, Leu677, Leu693, and Trp695 accommodates aromatic groups, like the p-tolyl group, attached to the core scaffold. nih.govmdpi.com

Hydrogen Bonding : The cyano group of the benzonitrile (B105546) moiety is critical, often forming a hydrogen bond with the side chain of Lys661, a key catalytic residue. This interaction is significant as it displaces a water molecule that is normally present. mdpi.com

Ionic/Polar Interactions : The nitrogen on the pyrrolidine ring can interact with the carboxylate group of Asp555, anchoring the molecule in a negatively charged pocket. mdpi.com

These interactions are summarized in the table below.

Interaction TypeKey Residues/MoietiesDescription
Hydrophobic Val333, Ile356, Phe538, Leu677, Leu693, Trp695Forms a pocket that accommodates aryl substituents of the inhibitor. nih.govmdpi.com
Hydrogen Bond Lys661, Inhibitor's cyano groupThe nitrile group directly interacts with a key catalytic residue. mdpi.com
Ionic/Polar Asp555, Inhibitor's pyrrolidine nitrogenThe positively charged nitrogen on the pyrrolidine ring interacts with the negatively charged aspartate residue. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the compound-target complex, assessing its stability and the thermodynamics of binding over time.

MD simulations are performed to validate the stability of docking poses. nih.gov A stable complex is indicated by low root-mean-square deviation (RMSD) values for the protein's backbone atoms (Cα) and the ligand over the simulation period (e.g., 100-175 ns). nih.govmdpi.com Root-mean-square fluctuation (RMSF) analysis is also used to identify the flexibility of individual amino acid residues. Residues in the binding site that interact with the ligand typically show reduced fluctuation, indicating a stable binding interaction. nih.gov For this compound derivatives, these simulations confirm that the ligand remains securely in the binding pocket, maintaining the key interactions identified in docking studies. nih.govnih.gov

MD simulations are instrumental in calculating the binding free energy of a ligand to its target, which is a more rigorous predictor of potency than docking scores alone. nih.gov The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a common approach to estimate the binding free energy from MD simulation trajectories. researchgate.net This calculation considers van der Waals interactions, electrostatic interactions, and solvation energies. nih.govnih.gov Studies on LSD1 inhibitors show that van der Waals forces typically contribute most significantly to the binding affinity. nih.gov The flavin adenine (B156593) dinucleotide (FAD) cofactor, present in the LSD1 active site, also plays a role in stabilizing the ligand's binding. nih.gov While computationally intensive, these free energy calculations are crucial for ranking potential inhibitors and understanding the energetic drivers of binding. nih.govunibo.it

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational strategies used to identify novel chemical scaffolds from large compound databases. mdpi.comnih.gov

A pharmacophore model is a 3D representation of the essential steric and electronic features required for a molecule to be active at a specific biological target. For LSD1 inhibitors based on the this compound scaffold, a typical pharmacophore model includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govnih.gov

The virtual screening process involves several stages:

Database Screening : A pharmacophore model is used as a 3D query to rapidly screen large databases (like the ZINC database) containing millions of compounds. nih.govmdpi.com

Docking and Scoring : The hits from the initial screen are then subjected to molecular docking to predict their binding modes and rank them based on their docking scores. mdpi.com

Filtering : The docked compounds are filtered based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govmdpi.com

Final Selection : The top-ranked compounds are selected for further analysis, including more rigorous binding free energy calculations and, ultimately, experimental validation. nih.govnih.gov

This integrated approach has proven successful in identifying novel, potent, and structurally diverse LSD1 inhibitors, demonstrating the utility of the this compound framework as a starting point for inhibitor design. nih.govnih.gov

Quantum Mechanical Calculations for Conformational Analysis

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the conformational preferences of flexible molecules like this compound derivatives. The pyrrolidine ring, a five-membered saturated heterocycle, is not planar and exists in a perpetual state of flux between various puckered conformations. The two most common forms are the "envelope" (E) and "twist" (T) conformations.

In the context of substituted pyrrolidines, the substituents can occupy either pseudo-axial or pseudo-equatorial positions, further diversifying the conformational possibilities. The subtle energy differences between these conformations can be accurately predicted using quantum mechanical methods, which consider the electronic structure of the molecule.

The choice of the level of theory and basis set is crucial for obtaining reliable results. Methods like MP2 and DFT with basis sets such as aug-cc-pVTZ and B3LYP/aug-cc-pVTZ have been successfully employed for the conformational analysis of similar heterocyclic systems. researchgate.net These calculations can determine the relative energies of different conformers, their geometric parameters (bond lengths, bond angles, and dihedral angles), and the energy barriers for interconversion.

The following interactive data table illustrates the type of data that would be generated from such a computational study for a hypothetical set of conformers of a this compound derivative. The values are representative and intended for illustrative purposes.

ConformerDihedral Angle (N-C-C-C) (°)Relative Energy (kcal/mol)Population (%)
Twist (T) - Equatorial15.20.0065.8
Envelope (E) - Equatorial-35.80.5223.1
Twist (T) - Axial-165.41.258.7
Envelope (E) - Axial145.11.892.4

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Characterization Techniques in Academic Research on 4 Pyrrolidin 3 Yl Benzonitrile

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the chemical identity and structure of newly synthesized molecules like 4-(pyrrolidin-3-yl)benzonitrile.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals provide detailed information about the electronic environment and connectivity of the hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons on the benzonitrile (B105546) ring and the aliphatic protons of the pyrrolidine (B122466) ring. The protons on the disubstituted benzene (B151609) ring typically appear as two distinct doublets in the aromatic region (around 7.5-7.7 ppm and 7.3-7.5 ppm). The protons on the pyrrolidine ring, including the methine proton at the 3-position and the methylene (B1212753) protons at the 2, 4, and 5-positions, would resonate in the upfield aliphatic region.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The nitrile carbon exhibits a characteristic downfield shift (around 118-120 ppm), while the aromatic carbons show signals in the 110-150 ppm range. The aliphatic carbons of the pyrrolidine ring would be found in the more upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Pyrrolidine-NH2.0-3.0 (broad)-
Pyrrolidine-CH (C3)3.5-3.835-40
Pyrrolidine-CH₂ (C2, C5)3.0-3.445-50
Pyrrolidine-CH₂ (C4)2.0-2.430-35
Aromatic-CH (ortho to CN)7.6-7.7 (d)132-133
Aromatic-CH (meta to CN)7.4-7.5 (d)127-128
Aromatic-C (ipso to CN)-110-112
Aromatic-C (ipso to Pyrrolidine)-148-150
Nitrile-C-118-120

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound.

Upon ionization, the molecule can undergo fragmentation, breaking at its weakest bonds. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, common fragmentation pathways would involve the cleavage of the pyrrolidine ring or the loss of the nitrile group. The molecular ion peak [M+H]⁺ would be observed at m/z corresponding to the molecular weight of the compound (173.23 g/mol ). Key fragments would include the benzonitrile cation and various fragments of the pyrrolidine ring. The study of these fragmentation pathways is crucial for confirming the structure and identifying any potential impurities. In a study of related α-pyrrolidinophenone synthetic cathinones, fragmentation was observed to be dominated by α-cleavage at both the amine and carbonyl groups. researchgate.net

Table 2: Expected Mass Spectrometry Fragments for this compound

Fragment Proposed Structure Expected m/z
[M+H]⁺C₁₁H₁₃N₂⁺173.11
[M-HCN]⁺C₁₀H₁₁N⁺145.09
[C₇H₄N]⁺Benzonitrile cation102.03
[C₄H₈N]⁺Pyrrolidine fragment70.07

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands for the nitrile (C≡N) stretch, typically a sharp band around 2220-2240 cm⁻¹. The N-H stretch of the secondary amine in the pyrrolidine ring would appear as a moderate band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches are seen below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The benzonitrile moiety in this compound is a chromophore that absorbs UV light. The UV-Vis spectrum would be expected to show absorption maxima (λ_max) characteristic of the substituted benzene ring, typically in the range of 230-280 nm.

Table 3: Characteristic IR and UV-Vis Data for this compound

Technique Functional Group/Chromophore Expected Absorption
IRNitrile (C≡N)~2230 cm⁻¹ (sharp)
IRN-H (secondary amine)~3400 cm⁻¹ (moderate)
IRAromatic C-H>3000 cm⁻¹
IRAliphatic C-H<3000 cm⁻¹
UV-VisSubstituted Benzonitrileλ_max ~230-280 nm

X-ray Crystallography of Ligand-Protein Complexes

X-ray crystallography is a powerful technique that provides a three-dimensional atomic-level view of how a ligand, such as a derivative of this compound, binds to its protein target. This information is invaluable for structure-based drug design, allowing for the rational optimization of inhibitors.

In a typical study, the target protein is co-crystallized with the inhibitor, and the resulting crystals are diffracted with X-rays. The diffraction pattern is then used to calculate an electron density map, from which the atomic structure of the protein-ligand complex can be determined.

For instance, in the development of inhibitors for enzymes like Lysine (B10760008) Specific Demethylase 1 (LSD1), X-ray crystallography can reveal the key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the inhibitor and the active site of the enzyme. A study on this compound derivatives as LSD1 inhibitors predicted that the nitrile group forms a crucial hydrogen bond with a lysine residue (Lys661) in the active site, while the basic center of the pyrrolidine ring interacts with nearby aspartate residues. manchester.ac.uk Although a crystal structure for this compound itself in a complex may not be publicly available, the technique has been used for structurally similar inhibitors, providing a blueprint for understanding its binding mode. manchester.ac.uknih.gov

Table 4: Key Information Obtained from X-ray Crystallography of a Ligand-Protein Complex

Parameter Description
Resolution (Å)A measure of the level of detail in the crystal structure.
Space GroupDescribes the symmetry of the crystal lattice.
Unit Cell Dimensions (Å, °)The dimensions and angles of the basic repeating unit of the crystal.
Key Binding InteractionsHydrogen bonds, hydrophobic interactions, salt bridges, etc.
Ligand ConformationThe three-dimensional shape of the ligand when bound to the protein.
Protein Conformational ChangesAny changes in the protein's structure upon ligand binding.

Surface Plasmon Resonance (SPR) for Kinetic Binding Studies

Surface Plasmon Resonance (SPR) is a label-free biophysical technique used to study the kinetics of molecular interactions in real-time. broadinstitute.orgmdpi.com It is a crucial tool for characterizing the binding of small molecule inhibitors like this compound to their protein targets. nih.govnih.govdrexel.edumdpi.com

In an SPR experiment, the protein target is immobilized on a sensor chip. A solution containing the small molecule (the analyte) is then flowed over the chip surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

By analyzing the SPR sensorgram (a plot of response units versus time), one can determine the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₔ or kₒff), and the equilibrium dissociation constant (Kₔ). The Kₔ value is a measure of the binding affinity, with lower values indicating a stronger interaction.

In a study by Mould et al. (2017), SPR was used to evaluate the binding of this compound derivatives to the enzyme LSD1. nih.gov One of the most active compounds in the series demonstrated a Kₔ value of 22 nM, indicating potent binding to the target. nih.gov

Table 5: Kinetic Parameters Determined by Surface Plasmon Resonance (SPR)

Parameter Symbol Description Example Value (Derivative of this compound)
Association Rate Constantkₐ (or kₒₙ)The rate at which the ligand and analyte form a complex.Not explicitly stated
Dissociation Rate Constantkₔ (or kₒff)The rate at which the complex dissociates.Not explicitly stated
Equilibrium Dissociation ConstantKₔA measure of binding affinity (kₔ/kₐ).22 nM nih.gov

Future Directions and Research Perspectives for 4 Pyrrolidin 3 Yl Benzonitrile

Development of Next-Generation Derivatives with Enhanced Profiles

The primary focus of research surrounding 4-(pyrrolidin-3-yl)benzonitrile has been its use as a scaffold for inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation and a promising target in oncology. mdpi.comnih.gov Future efforts in developing next-generation derivatives will likely concentrate on optimizing the pharmacological profile of the existing lead compounds.

One of the key strategies employed in the development of current derivatives has been "scaffold-hopping" from known inhibitors like GSK-690. mdpi.comnih.gov This approach has yielded a series of this compound derivatives with significant potency. For instance, the derivative known as compound 21g has demonstrated a dissociation constant (Kd) of 22 nM and a half-maximal inhibitory concentration (IC50) of 57 nM in biochemical assays. mdpi.comnih.gov A crucial advantage of this series is its improved selectivity over the hERG ion channel, a common source of cardiac toxicity, and a lack of activity against related enzymes such as monoamine oxidase A and B (MAO-A and MAO-B). mdpi.comnih.gov

Future research will aim to further enhance this selectivity and potency. This can be achieved through systematic structure-activity relationship (SAR) studies, exploring a wider range of substituents on both the pyrrolidine (B122466) and benzonitrile (B105546) rings. The goal is to identify modifications that can fine-tune the binding affinity and selectivity for LSD1, while maintaining or improving the desirable pharmacokinetic properties.

Table 1: Potency and Selectivity of a Lead this compound Derivative

CompoundTargetKd (nM)IC50 (nM)hERG IC50 (µM)MAO-A/B Inhibition
Compound 21g LSD12257>10Inactive

Data sourced from studies on this compound derivatives as LSD1 inhibitors. mdpi.comnih.gov

Exploration of Novel Therapeutic Applications beyond Current Targets

While the primary therapeutic application for this compound derivatives has been in cancer, particularly acute myeloid leukemia, the inherent structural features of the pyrrolidine and benzonitrile moieties suggest the potential for a broader range of therapeutic uses. mdpi.comnih.gov The pyrrolidine ring, a common motif in bioactive molecules, can serve as a versatile scaffold for targeting various receptors and enzymes.

Future research should explore the potential of this scaffold in other therapeutic areas, such as:

Neurodegenerative Diseases: The pyrrolidine scaffold is present in numerous compounds targeting the central nervous system. Investigating the activity of this compound derivatives against targets implicated in neuroinflammation and neurodegeneration could unveil new therapeutic avenues.

Inflammatory and Autoimmune Diseases: The modulation of inflammatory pathways is another area where pyrrolidine-containing compounds have shown promise. Screening libraries of this compound derivatives against key inflammatory mediators could lead to the discovery of novel anti-inflammatory agents.

Infectious Diseases: The structural diversity that can be generated from the this compound core could be leveraged to develop novel antibacterial or antiviral agents.

Integration with Advanced Drug Discovery Platforms and Methodologies

To accelerate the discovery and optimization of novel this compound derivatives, the integration of advanced drug discovery platforms and methodologies is crucial.

Computational and In Silico Methods: The initial development of LSD1 inhibitors based on this scaffold has already benefited from molecular docking simulations to predict binding modes. manchester.ac.uk Future research can leverage more advanced computational tools, including:

Machine Learning and Artificial Intelligence (AI): AI-driven platforms can be employed to analyze vast datasets from high-throughput screening and SAR studies to predict the activity and properties of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

Fragment-Based Drug Discovery (FBDD): This technique can be used to identify small molecular fragments that bind to the target of interest. These fragments can then be grown or linked together to create more potent and selective ligands based on the this compound scaffold.

High-Throughput Screening (HTS): Screening large and diverse libraries of this compound derivatives against a wide range of biological targets will be instrumental in identifying novel therapeutic applications beyond LSD1 inhibition.

Challenges and Opportunities in Chemical Biology Research

The this compound scaffold presents both challenges and opportunities for chemical biology research.

Challenges:

Synthesis of Diverse Libraries: The efficient and stereoselective synthesis of a wide array of substituted this compound derivatives can be challenging. Developing robust and versatile synthetic routes is essential for generating the chemical diversity needed for comprehensive biological screening.

Target Deconvolution: For hits identified through phenotypic screens, determining the specific molecular target responsible for the observed biological effect can be a complex process.

Opportunities:

Development of Chemical Probes: Well-characterized and highly selective derivatives of this compound can serve as valuable chemical probes to study the biological function of their targets in cellular and in vivo models. The development of photo-affinity probes, for example, could aid in target identification and validation.

Overcoming Drug Resistance: In the context of cancer therapy, the development of novel LSD1 inhibitors based on this scaffold could provide a strategy to overcome resistance to existing therapies.

Q & A

Q. What are the key synthetic strategies for 4-(pyrrolidin-3-yl)benzonitrile, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with a benzonitrile precursor. Key steps include:

  • Cyclization : Formation of the pyrrolidine ring via cyclization of nitrile-containing intermediates under controlled temperatures (e.g., 60–80°C) .
  • Functionalization : Introducing substituents through nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Salt Formation : Conversion to hydrochloride salts to enhance solubility using HCl in ethanol .
    Optimization Factors :
  • Solvent Choice : Polar aprotic solvents (DMF, pyridine) improve reaction efficiency .
  • Purification : Recrystallization or column chromatography is critical for isolating high-purity products (>95%) .

Q. How is the structural integrity of this compound validated experimentally?

Methodological validation involves:

  • Spectroscopic Techniques :
    • NMR : 1^1H and 13^13C NMR confirm the presence of pyrrolidine protons (δ 2.5–3.5 ppm) and nitrile groups (C≡N stretch at ~2230 cm1^{-1} in IR) .
    • X-ray Crystallography : Resolves stereochemistry, particularly for enantiomers like (R)- and (S)-configurations .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at 215.12 m/z) .

Intermediate-Advanced Questions

Q. What biological targets are associated with this compound derivatives, and how are binding affinities quantified?

  • Lysine-Specific Demethylase 1 (LSD1) : Derivatives act as reversible inhibitors with IC50_{50} values <100 nM. Binding is assessed via fluorescence polarization assays and docking studies .
  • Histamine H3 Receptors : Pyrrolidine-containing analogs show antagonism (Ki_i ~20 nM) in radioligand displacement assays .
  • Androgen Receptors : Enantiomers like (R)-3-chloro-5-(pyrrolidin-3-yl)benzonitrile exhibit competitive binding (IC50_{50} = 50 nM) in reporter gene assays .

Q. How do structural modifications (e.g., halogenation, stereochemistry) impact pharmacological activity?

  • Substituent Effects :

    Substituent Activity Trend Example
    Chloro (3-position)↑ Androgen receptor affinity(R)-3-chloro analog: IC50_{50} = 50 nM vs. 120 nM for unsubstituted
    Trifluoromethyl↑ Metabolic stability4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile: t1/2_{1/2} >6h in microsomes
  • Stereochemistry : (S)-enantiomers often show 2–5x higher LSD1 inhibition than (R)-counterparts due to better fit in the catalytic pocket .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo studies for this compound derivatives be resolved?

Common discrepancies arise from:

  • Pharmacokinetics : Poor bioavailability due to high logP (>3) can reduce in vivo efficacy despite strong in vitro activity. Solutions:
    • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) to enhance solubility .
    • Formulation Optimization : Use nanocarriers (liposomes) to improve delivery .
  • Metabolic Instability : Cytochrome P450-mediated degradation. Mitigation: Deuteration at metabolically labile sites .

Q. What computational methods are effective in optimizing this compound derivatives for target selectivity?

  • In Silico Screening :
    • Molecular Dynamics (MD) : Simulates ligand-receptor interactions over time to identify stable binding conformations .
    • Free Energy Perturbation (FEP) : Predicts ΔΔG values for substituent modifications to prioritize synthetic targets .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with LSD1 inhibition (R2^2 >0.85 in training sets) .

Q. What are the challenges in scaling up the synthesis of enantiomerically pure this compound derivatives?

  • Chiral Resolution :
    • Catalytic Asymmetric Synthesis : Use of chiral auxiliaries (e.g., Evans oxazolidinones) achieves >90% enantiomeric excess (ee) .
    • Chromatographic Separation : Preparative HPLC with chiral columns (e.g., Chiralpak AD-H) resolves racemic mixtures but increases cost .
  • Byproduct Management : Optimize reaction stoichiometry to minimize diastereomer formation during cyclization .

Data-Driven Analysis

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

  • Degradation Pathways : Hydrolysis of the nitrile group to amides in aqueous buffers (pH >7).

  • Stability Data :

    Condition Half-Life
    Dry, 4°C>12 months
    PBS (pH 7.4), 25°C48 hours
    DMSO, -20°C6 months
    Recommendations: Store lyophilized at -20°C under argon .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.